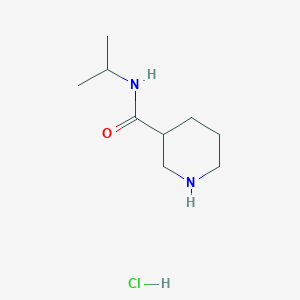N-Isopropyl-3-piperidinecarboxamide hydrochloride
CAS No.: 937725-06-9
Cat. No.: VC2674077
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 937725-06-9 |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | N-propan-2-ylpiperidine-3-carboxamide |
| Standard InChI | InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
| Standard InChI Key | MQGOGOIJRYXDQI-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1CCCNC1.Cl |
| Canonical SMILES | CC(C)NC(=O)C1CCCNC1 |
Introduction
Chemical Identity and Structure
N-Isopropyl-3-piperidinecarboxamide hydrochloride features a piperidine ring with a carboxamide functional group at the 3-position and an isopropyl group attached to the nitrogen atom of the carboxamide. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in aqueous solutions.
Basic Properties
| Property | Value |
|---|---|
| CAS Number | 937725-06-9 |
| Molecular Formula | C9H19ClN2O |
| Molecular Weight | Approximately 206.71 g/mol |
| IUPAC Name | N-Isopropyl-3-piperidinecarboxamide hydrochloride |
| Physical Appearance | White to off-white crystalline solid |
The molecular structure consists of a six-membered piperidine ring with a carboxamide substituent at the 3-position. The carboxamide nitrogen bears an isopropyl group, and the compound is stabilized as a hydrochloride salt. This structure can be distinguished from its structural isomer, N-Isopropyl-2-piperidinecarboxamide hydrochloride, where the carboxamide group is positioned at the 2-position of the piperidine ring.
Structure-Activity Relationships
Comparison with Related Derivatives
The positioning of the carboxamide group on the piperidine ring significantly influences biological activity. In contrast to the 2-position isomer (N-Isopropyl-2-piperidinecarboxamide hydrochloride), the 3-position substitution in our target compound may confer different receptor binding properties and pharmacokinetic characteristics.
Another related compound, 3-Piperidinecarboxamide, N,N-diethyl- (CAS: 3367-95-1), differs in having two ethyl groups on the carboxamide nitrogen instead of a single isopropyl group. This structural difference affects both physical properties and potential biological interactions .
Effect of Substitution Patterns
The influence of various substitution patterns on piperidine derivatives has been investigated in related compounds. For instance, in the development of metabotropic glutamate receptor 2 positive allosteric modulators, researchers found that specific modifications on related heterocyclic systems significantly impacted potency and pharmacokinetic properties .
Similar structure-activity relationship principles may apply to N-Isopropyl-3-piperidinecarboxamide hydrochloride, where the isopropyl group and the 3-position of the carboxamide are likely critical determinants of its biological activity profile.
Analytical Characterization
Spectroscopic Analysis
For definitive identification and purity assessment of N-Isopropyl-3-piperidinecarboxamide hydrochloride, several analytical techniques would be appropriate:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide structural confirmation through characteristic chemical shifts for the piperidine ring, carboxamide group, and isopropyl moiety.
-
Mass Spectrometry (MS): Expected to show a molecular ion peak consistent with the molecular weight, along with fragmentation patterns characteristic of piperidine carboxamides.
-
Infrared (IR) Spectroscopy: Would display distinctive absorption bands for N-H stretching, C=O stretching of the amide, and C-N stretching.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods would be valuable for purity determination and quantitative analysis. These techniques could be optimized for the specific physicochemical properties of N-Isopropyl-3-piperidinecarboxamide hydrochloride.
Comparative Analysis with Structural Isomers
Position Isomers
| Compound | Position of Carboxamide | CAS Number | Key Differences |
|---|---|---|---|
| N-Isopropyl-3-piperidinecarboxamide HCl | 3-position | 937725-06-9 | Subject of this review |
| N-Isopropyl-2-piperidinecarboxamide HCl | 2-position | 1236261-07-6 | Different spatial arrangement affects receptor binding |
| N-Isopropyl-4-piperidinecarboxamide HCl | 4-position | Not specified | Likely different pharmacological profile |
The positional isomers exhibit different three-dimensional structures, resulting in potentially significant differences in biological activity and physicochemical properties. The 3-position carboxamide in our target compound creates a specific spatial arrangement that would interact uniquely with biological receptors compared to the 2-position isomer.
Substituent Variations
Variations in the N-substituent of the carboxamide group also create important structural differences. For example, N,N-Diethyl-3-piperidinecarboxamide differs from our target compound in having two ethyl groups rather than an isopropyl group attached to the carboxamide nitrogen . This modification changes the steric bulk and electronic distribution around the amide nitrogen, potentially affecting binding characteristics and metabolic stability.
Research Applications and Future Directions
Current Research Status
N-Isopropyl-3-piperidinecarboxamide hydrochloride is primarily used in chemical research settings. Its specific applications include:
-
Serving as a chemical building block for medicinal chemistry programs
-
Use as a reference standard for analytical methods
-
Potential role as a pharmacological probe for investigating specific receptor systems
Future Research Opportunities
Several promising research directions for N-Isopropyl-3-piperidinecarboxamide hydrochloride include:
-
Comprehensive pharmacological profiling to identify specific biological targets
-
Structure optimization to enhance potency, selectivity, or pharmacokinetic properties
-
Development of more efficient and scalable synthetic methods
-
Investigation of potential applications in neurological disorders, based on the activity profiles of related piperidine derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume